molecular formula C10H12N2O B11973924 N'-(4-methylbenzylidene)acetohydrazide CAS No. 59670-16-5

N'-(4-methylbenzylidene)acetohydrazide

Cat. No.: B11973924
CAS No.: 59670-16-5
M. Wt: 176.21 g/mol
InChI Key: OTXOLASULYVVKB-YRNVUSSQSA-N
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Description

N’-(4-methylbenzylidene)acetohydrazide is an organic compound with the molecular formula C10H12N2O It is a derivative of acetohydrazide and is characterized by the presence of a 4-methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methylbenzylidene)acetohydrazide can be synthesized through a condensation reaction between 4-methylbenzaldehyde and acetohydrazide. The reaction typically involves dissolving acetohydrazide in methanol and adding 4-methylbenzaldehyde along with a few drops of glacial acetic acid. The mixture is then refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for N’-(4-methylbenzylidene)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(4-methylbenzylidene)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activities are attributed to its ability to interfere with cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methylbenzylidene)acetohydrazide is unique due to its specific structural features, such as the 4-methylbenzylidene group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

59670-16-5

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H12N2O/c1-8-3-5-10(6-4-8)7-11-12-9(2)13/h3-7H,1-2H3,(H,12,13)/b11-7+

InChI Key

OTXOLASULYVVKB-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C

Origin of Product

United States

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